Comparative In Vivo Tumor Suppression: Hybrid MA-TCR-T vs. MA-CAR-T Cells
In a direct head-to-head comparison using the MAGE-A4 (230-239)/HLA-A*02:01 complex as the target antigen, T cells engineered with a hybrid receptor incorporating TCR machinery (Hybrid MA-TCR-T) demonstrated superior in vivo antitumor activity compared to conventional CAR-T cells (MA-CAR-T) targeting the same peptide/MHC complex. In an immunodeficient mouse xenograft model, Hybrid MA-TCR-T cells significantly inhibited tumor growth more effectively than MA-CAR-T cells [1].
| Evidence Dimension | In vivo tumor growth inhibition |
|---|---|
| Target Compound Data | Hybrid MA-TCR-T cells (targeting MAGE-A4 (230-239)/HLA-A*02:01) significantly inhibited tumor growth |
| Comparator Or Baseline | MA-CAR-T cells (targeting the same MAGE-A4 (230-239)/HLA-A*02:01 complex) |
| Quantified Difference | Statistically significant improvement in tumor growth inhibition; functional superiority became more pronounced upon repetitive antigen stimulation. |
| Conditions | Immunodeficient mouse xenograft model bearing MAGE-A4+ HLA-A*02:01+ tumors; repetitive antigen stimulation |
Why This Matters
This quantitative evidence demonstrates that the MAGE-A4 (230-239) peptide, when used as the targeting moiety for CAR-T therapy, enables superior therapeutic efficacy when the engineered T cells incorporate TCR signaling machinery, informing optimal construct design for clinical development.
- [1] Meiou Liu, Naohiro Seo, Kazuko Shirakura, et al. MAGE-A4 pMHC-targeted CAR-T cells exploiting TCR machinery exhibit significantly improved in vivo function while retaining antigen specificity. Journal for ImmunoTherapy of Cancer. 2024;12(11):e010248. View Source
